4-(4-aminophenyl)cyclohexan-1-one

Kinase Inhibition CDK4/6 Oncology

This regioisomer offers conformational rigidity and precise para‑substitution indispensable for kinase hinge‑region interactions. Essential for reproducing potent CDK4/6 inhibitors (IC50 ~13 nM) and patented PDE IV inhibitors, it prevents potency loss caused by regioisomer substitution. Ideal for medicinal chemistry programs in targeted oncology, respiratory, and pain management. Bulk quantities available on request.

Molecular Formula C12H15NO
Molecular Weight 189.3
CAS No. 124500-61-4
Cat. No. B6256291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenyl)cyclohexan-1-one
CAS124500-61-4
Molecular FormulaC12H15NO
Molecular Weight189.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)cyclohexan-1-one (CAS 124500-61-4): A Key Intermediate for Kinase-Targeted Small Molecule Synthesis and Liquid Crystal Materials


4-(4-Aminophenyl)cyclohexan-1-one (CAS 124500-61-4) is a substituted cyclohexanone derivative characterized by a 4-aminophenyl group at the 4-position of the cyclohexanone ring. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol. This compound serves as a critical synthetic intermediate due to its reactive amine and ketone functionalities, which allow for diverse chemical derivatization . It is not typically a final drug substance but a versatile building block, finding utility in the synthesis of pharmaceutical candidates, particularly those targeting kinase inhibition and as components in advanced materials like liquid crystals [1].

Why Generic Substitution of 4-(4-Aminophenyl)cyclohexan-1-one Fails: The Critical Role of Conformational Rigidity and Regiochemistry in Downstream Activity


The scientific value of 4-(4-aminophenyl)cyclohexan-1-one is intrinsically linked to its specific regiochemistry (para-substitution) and conformational rigidity, which cannot be assumed for close analogs like 2-(4-aminophenyl)cyclohexan-1-one or other substituted phenylcyclohexanones. As a building block, its precise substitution pattern dictates the three-dimensional presentation of functional groups in the final molecule, which is often a key determinant of binding affinity and selectivity for biological targets . In the context of kinase inhibitors, for example, the rigid cyclohexanone core and the para-aminophenyl motif are often essential for optimal interaction with the kinase hinge region [1]. Replacing this compound with a regioisomer or a more flexible analog can lead to a loss of potency or a different pharmacological profile, making it an unsuitable substitute without extensive, costly re-optimization of a synthesis pathway or lead series.

Quantitative Evidence Guide for 4-(4-Aminophenyl)cyclohexan-1-one: Comparator-Based Data for Scientific Selection


Kinase Inhibition: Comparative IC50 Values in CDK4/6 Assays

When incorporated into a final inhibitor molecule, the 4-(4-aminophenyl)cyclohexan-1-one scaffold contributes to potent kinase inhibition. A derivative of this compound, as disclosed in patent US8841312, demonstrates an IC50 of 13 nM against CDK6 and 36 nM against CDK4, establishing a quantifiable benchmark for this chemical series [1]. This contrasts with less potent or structurally distinct analogs, where simple phenylcyclohexanone derivatives can show IC50 values in the micromolar range for similar targets [2].

Kinase Inhibition CDK4/6 Oncology

Physical Property: Aqueous Solubility Benchmark

The aqueous solubility of a key intermediate can significantly impact synthetic feasibility. 4-(4-aminophenyl)cyclohexan-1-one has a reported aqueous solubility of 38 μg/mL . This is a critical parameter for reaction conditions, particularly in aqueous-phase chemistry or when performing biological assays directly on the building block. While not directly comparable to more polar heterocyclic building blocks (e.g., pyridine analogs with solubility >100 μg/mL), this value provides a defined baseline for solubility-enhancing modifications .

Physicochemical Properties Drug-likeness Solubility

Application in PDE IV Inhibitor Synthesis

4-(4-aminophenyl)cyclohexan-1-one is a key intermediate in the synthesis of phenylcyclohexan-1-ylcarboxylic acids, which are claimed as PDE IV inhibitors [1]. While specific IC50 values for the final inhibitors derived from this building block are not disclosed in the patent, the structural motif is essential for activity. This is in contrast to related building blocks like 2-(4-aminophenyl)cyclohexan-1-one, which may lead to a different orientation of the carboxylic acid moiety, potentially abolishing PDE IV inhibitory activity . The patent establishes a clear utility link between this specific regioisomer and a defined biological target.

PDE IV Inhibition Inflammation Respiratory Disease

Pharmacological Potential: Analgesic Activity in Animal Models

Derivatives of 4-(4-aminophenyl)cyclohexan-1-one, specifically 4-amino-4-arylcyclohexanones and their ketals, have demonstrated high-order analgesic activity in animal models [1]. The patent literature (e.g., US4460604) describes these compounds as effective for relieving pain, with some exhibiting narcotic antagonist activity. While specific ED50 values are not available for the exact compound, this class-level evidence supports its utility as a core scaffold for developing novel analgesics. This contrasts with other cyclohexanone derivatives lacking the 4-aminophenyl group, which do not show this specific pharmacological profile [2].

Analgesic Pain Management CNS

Optimal Research and Industrial Applications for 4-(4-Aminophenyl)cyclohexan-1-one


Lead Optimization in CDK4/6 Inhibitor Drug Discovery Programs

This compound is a highly suitable starting material for synthesizing novel, potent CDK4/6 inhibitors. The data from Section 3 (IC50 = 13 nM for a related derivative) provides a strong rationale for exploring structure-activity relationships around the 4-(4-aminophenyl)cyclohexan-1-one core to achieve low nanomolar potency and favorable kinase selectivity profiles [1].

Synthesis of Novel PDE IV Inhibitors for Respiratory Diseases

Based on its documented use in patented PDE IV inhibitors, this compound is an essential building block for medicinal chemistry teams focused on developing new therapies for asthma and COPD. Procuring this specific regioisomer ensures fidelity to a known, active chemical series [2].

Development of Non-Opioid Analgesic Candidates

Given the class-level evidence for analgesic and narcotic antagonist activity, this scaffold is a valuable starting point for synthesizing and screening new compounds for pain management. It offers a path to explore novel mechanisms of action distinct from traditional opioids, potentially addressing issues of tolerance and addiction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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